(5-(Difluoromethyl)furan-2-yl)methanol
Description
(5-(Difluoromethyl)furan-2-yl)methanol is a furan-derived compound characterized by a difluoromethyl (-CF₂H) substituent at the 5-position of the furan ring and a hydroxymethyl (-CH₂OH) group at the 2-position. This structure combines the aromaticity of the furan core with the electronic and steric effects of fluorine, which significantly influence its physicochemical properties and reactivity. Fluorine substituents are known to enhance metabolic stability, lipophilicity, and bioavailability in pharmaceuticals .
Properties
Molecular Formula |
C6H6F2O2 |
|---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
[5-(difluoromethyl)furan-2-yl]methanol |
InChI |
InChI=1S/C6H6F2O2/c7-6(8)5-2-1-4(3-9)10-5/h1-2,6,9H,3H2 |
InChI Key |
OOIROKPJMKCDAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(F)F)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of (5-(Difluoromethyl)furan-2-yl)methanol, highlighting substituent variations and their implications:
Key Observations :
- Steric Effects : Bulky substituents (e.g., 3-chloro-4-methylphenyl) may hinder reactivity in condensation or acetalization reactions .
- Biological Interactions: Amino groups (e.g., in ) improve solubility and hydrogen-bonding capacity, whereas difluoromethyl groups enhance lipophilicity, favoring membrane permeability .
Physicochemical Properties
- Stability: Fluorine’s strong C-F bond confers resistance to metabolic degradation, a critical advantage over non-fluorinated analogs in pharmaceutical applications .
- Reactivity : Difluoromethyl groups are less reactive toward nucleophilic substitution compared to chlorophenyl substituents, influencing synthesis pathways .
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